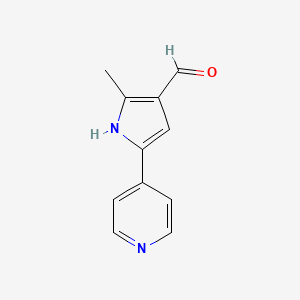
2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde
概要
説明
2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methyl group at the 2-position, a pyridinyl group at the 5-position, and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring. The specific conditions for this synthesis include:
Reactants: 2-Methyl-1,4-dicarbonyl compound and 4-pyridinecarboxaldehyde.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Temperature: The reaction is typically carried out at elevated temperatures (80-120°C) to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to produce the compound on a larger scale.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-methanol.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
科学的研究の応用
Chemistry: 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules with potential biological activity.
Biology: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which may exhibit interesting biological properties.
Medicine: The compound is explored for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The compound’s molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in signal transduction pathways.
類似化合物との比較
2-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a phenyl group instead of a pyridinyl group.
2-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the pyridinyl group at the 3-position.
2-Methyl-5-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the pyridinyl group at the 2-position.
Uniqueness: 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the pyridinyl group at the 4-position, which can influence its reactivity and interaction with biological targets. This unique structure may result in distinct biological activities and applications compared to its analogs.
特性
IUPAC Name |
2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-10(7-14)6-11(13-8)9-2-4-12-5-3-9/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDKAZTWMDNOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C2=CC=NC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















